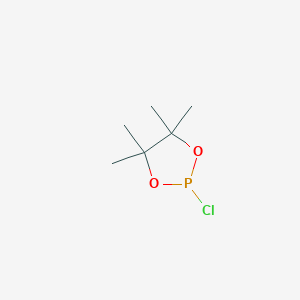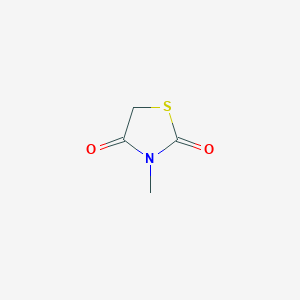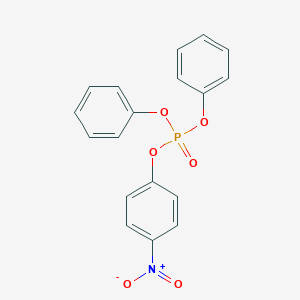
Gadolinium triiodide
Übersicht
Beschreibung
Gadolinium triiodide is a compound with the formula GdI3. It has a molecular weight of 537.96 . It is an iodide of gadolinium and is a yellow, highly hygroscopic solid with a bismuth (III) iodide-type crystal structure .
Synthesis Analysis
Gadolinium (III) iodide can be obtained by reacting gadolinium with iodine . It can also be obtained by reacting gadolinium with mercury (II) iodide in a vacuum at 500 °C . Another method involves the reaction between gadolinium (III) oxide and hydroiodic acid, crystallizing into the hydrate form. The hydrate form can be heated with ammonium iodide to form the anhydrous form .
Molecular Structure Analysis
The molecular structure of Gadolinium triiodide is complex and involves the interaction of the 5d orbital of the gadolinium atom, the 5p orbital of the iodine atom, and the 6p orbital of the lead atom .
Chemical Reactions Analysis
Gadolinium (III) iodide reacts with gadolinium and zinc in an argon atmosphere heated to 850 °C to obtain Gd7I12Zn . It also reacts with gadolinium, carbon, and gadolinium nitride in a tantalum tube at 897 °C to obtain nitrocarbide Gd4I6CN .
Physical And Chemical Properties Analysis
Gadolinium triiodide is a yellow solid with a melting point of 926 °C and a boiling point of 1340 °C . It quickly absorbs moisture and forms hydrates in air . The corresponding oxide iodide is also readily formed at elevated temperature .
Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells
Gadolinium triiodide is used in the production of dye-sensitized solar cells (DSSCs). These cells are composed of a photosensitizing dye adsorbed on a mesoporous film of nanocrystalline TiO2 as a photoelectrode, an electrolyte containing triiodide/iodide redox couple, and a platinized counter electrode . The use of Gadolinium triiodide in these cells helps to improve their photovoltaic properties .
Magnetic Resonance Imaging
Gadolinium-based contrast agents (Gd-CAs), which include Gadolinium triiodide, represent one of the most advanced developments in the application of Gadolinium for magnetic resonance imaging (MRI) . These agents help to enhance the visibility of internal body structures in MRI, providing clearer images for diagnosis .
Semiconductors
Gadolinium triiodide is used as a compound in semiconductors . Semiconductors are materials that have a conductivity between conductors (usually metals) and nonconductors or insulators (such as most ceramics). Gadolinium triiodide’s unique properties make it useful in this field .
Contrast Imaging
Apart from MRI, Gadolinium triiodide is also used for contrast imaging in other medical and scientific applications . Contrast imaging is a technique used to enhance the visibility of the structures or fluids within the body .
Bioimaging Applications
Gadolinium triiodide is used in bioimaging applications . Bioimaging involves the use of techniques and procedures to create images of the human body, anatomical areas, tissues, and so on, for clinical purposes or medical science .
Safety and Hazards
Zukünftige Richtungen
Gadolinium-based particles have shown promise in the biomedical field due to their interesting optical properties, highlighted physicochemical characteristics, combined with low cytotoxicity and high photosensitivity . They have potential applications in photovoltaic devices by improving photovoltaic performance .
Wirkmechanismus
Target of Action
Gadolinium triiodide (GdI3) is an iodide of gadolinium For instance, it has been implicated in the hyperpolarization response of human bone cells to mechanical strain .
Mode of Action
For example, in human bone cells, gadolinium has been found to be involved in the opening of gadolinium-sensitive stretch-activated ion channels .
Biochemical Pathways
For instance, it has been found to affect the electrophysiological responses of human bone cells to different frequencies of mechanical strain .
Pharmacokinetics
Gadolinium and gadolinium-based contrast agents (GBCAs) are known to be distributed and excreted in the body, with potential retention in tissues long after exposure .
Result of Action
Gadolinium has been found to cause changes in membrane potential in human bone cells in response to mechanical strain .
Action Environment
Gadolinium triiodide is a yellow, highly hygroscopic solid that quickly absorbs moisture and forms hydrates in air . The environmental factors such as light, temperature, and moisture can influence the stability of GdI3 . Furthermore, the presence of gadolinium in the environment has raised concerns due to its potential impact on aquatic wildlife .
Eigenschaften
IUPAC Name |
triiodogadolinium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3HI/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZTUGMCLUGNPM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Gd](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdI3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065543 | |
| Record name | Gadolinium iodide (GdI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [MSDSonline] | |
| Record name | Gadolinium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Gadolinium triiodide | |
CAS RN |
13572-98-0 | |
| Record name | Gadolinium iodide (GdI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13572-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium iodide (GdI3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013572980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium iodide (GdI3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium iodide (GdI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















